molecular formula C11H11FN4O2 B14898125 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide

2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B14898125
M. Wt: 250.23 g/mol
InChI Key: RTLCTXAJTJOTNB-UHFFFAOYSA-N
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Description

2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a fluorophenoxy group, a triazole ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The starting material, 3-fluorophenol, is reacted with an appropriate halogenated compound (e.g., bromoalkane) under basic conditions to form the fluorophenoxy intermediate.

    Triazole Formation: The fluorophenoxy intermediate is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde or ketone to form the triazole ring.

    Amidation: The final step involves the reaction of the triazole intermediate with a suitable acylating agent (e.g., acyl chloride) to form the propanamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the amide or triazole moieties, potentially leading to the formation of amines or reduced triazole derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds with triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
  • 2-(3-bromophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
  • 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide

Uniqueness

The presence of the fluorine atom in 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective or selective compared to its analogs.

Properties

Molecular Formula

C11H11FN4O2

Molecular Weight

250.23 g/mol

IUPAC Name

2-(3-fluorophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C11H11FN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-3-8(12)5-9/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

RTLCTXAJTJOTNB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC=NN1)OC2=CC(=CC=C2)F

Origin of Product

United States

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